molecular formula C12H16Cl2N2 B6604735 methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride CAS No. 2137802-57-2

methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride

Cat. No. B6604735
CAS RN: 2137802-57-2
M. Wt: 259.17 g/mol
InChI Key: LTIDJFSUIRXUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride (MQED) is an organic compound with a molecular formula of C11H14Cl2N2. It is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. MQED is used in various scientific research applications, including the synthesis of other compounds, biochemical studies, and physiological studies.

Scientific Research Applications

Methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride is used in various scientific research applications, such as the synthesis of other compounds, biochemical studies, and physiological studies. It is also used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory agents. Additionally, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride can be used in the synthesis of other organic compounds, such as dyes, fragrances, and polymers.

Mechanism of Action

Methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride acts as an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors increase the levels of acetylcholine in the brain, which can lead to improved cognitive function, increased alertness, and improved memory.
Biochemical and Physiological Effects
methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride has been found to have a number of biochemical and physiological effects. In laboratory studies, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride has been found to increase the levels of the neurotransmitter acetylcholine in the brain, which can lead to improved cognitive function, increased alertness, and improved memory. Additionally, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride has been found to have anti-inflammatory and antioxidative effects, and it has been found to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride in laboratory experiments is that it is relatively easy to synthesize and use. Additionally, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride is relatively inexpensive and can be stored for long periods of time. However, there are some limitations to using methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride in laboratory experiments. For example, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride is toxic, and it should be handled with care.

Future Directions

In the future, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride may be used to develop new drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride may be used in the development of new drugs for the treatment of cancer. Additionally, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride may be used in the development of new drugs for the treatment of inflammation and oxidative stress. Finally, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride may be used in the development of new drugs for the treatment of psychiatric disorders, such as depression and anxiety.

Synthesis Methods

Methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride can be synthesized by reacting quinoline with ethylchloroformate in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being affected by oxygen. The reaction is then quenched with water, and the product is isolated by filtration. The product is then purified by recrystallization and dried to obtain the desired compound.

properties

IUPAC Name

N-methyl-2-quinolin-2-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.2ClH/c1-13-9-8-11-7-6-10-4-2-3-5-12(10)14-11;;/h2-7,13H,8-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIDJFSUIRXUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NC2=CC=CC=C2C=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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